REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Br)=[CH:12][CH:11]=1>O>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][N:6]2[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]2=[O:8])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized with pentane/Et2O 50/50
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2C(C=CC(=C2)Br)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26.2 mmol | |
AMOUNT: MASS | 7.82 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |